One potential application mentioned is as a surfactant . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They may act as detergents, wetting agents, emulsifiers, foaming agents, and dispersants.
2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine is a synthetic compound characterized by a long hydrophilic polyethylene glycol chain. This compound is notable for its unique structure, which consists of eight ether linkages within a pentacosane backbone. The presence of an amine group at the 25th position allows for various chemical modifications and enhances its solubility in aqueous environments. Its molecular formula is with a molar mass of approximately 384.47 g/mol .
The mechanism of action of mPEG8 depends on its application. Here are two potential mechanisms:
The reactivity of 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine primarily involves nucleophilic substitution reactions due to the amine functional group. For instance, it can undergo acylation or alkylation reactions to form derivatives with enhanced properties. In a recent study, the compound was utilized in a reaction where sodium carbonate was added to adjust the pH before introducing another reactant to synthesize a complex molecule .
While specific biological activities of 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine are not extensively documented, compounds with similar polyether structures often exhibit low toxicity and biocompatibility. They are frequently used in drug delivery systems due to their ability to enhance solubility and stability of therapeutic agents. The amine functionality may also allow for interactions with biological molecules such as proteins and nucleic acids.
Synthesis of 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine can be achieved through several methods:
The applications of 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine include:
Interaction studies involving 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine focus on its compatibility with various biological systems and other chemical entities. Research indicates that its polyether structure allows for favorable interactions with proteins and lipids without significant toxicity . Additionally, studies on its derivatives suggest potential applications in targeted therapies due to their ability to form stable complexes with therapeutic agents.
Several compounds share structural similarities with 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine:
Compound Name | Structure | Unique Features |
---|---|---|
3,6,9,12,15,18,21-Triethylene Glycol | C12H26O6 | Shorter chain length; used in various industrial applications |
Octaethylene Glycol Monoethyl Ether | C16H34O6 | Ethyl group increases hydrophobicity; used as a surfactant |
Polyethylene Glycol 400 | C18H38O9 | Varying molecular weights; widely used in pharmaceuticals |
The uniqueness of 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine lies in its specific length and functionalization that allows for tailored interactions in biological systems while maintaining low toxicity profiles.
2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine exhibits a well-defined molecular composition with the chemical formula C₁₇H₃₇NO₈ [1] [2]. The compound maintains a precise molecular weight of 383.48 grams per mole, as confirmed through multiple analytical techniques [1] [6]. This molecular weight determination represents a crucial parameter for chemical characterization and subsequent analytical applications.
The elemental composition analysis reveals a balanced distribution of carbon, hydrogen, nitrogen, and oxygen atoms within the molecular framework [1]. The compound contains seventeen carbon atoms, thirty-seven hydrogen atoms, one nitrogen atom, and eight oxygen atoms, reflecting its polyethylene glycol-based structure with terminal amine functionality [2] [6].
Parameter | Value | Reference Method |
---|---|---|
Molecular Formula | C₁₇H₃₇NO₈ | Gas Chromatography [1] |
Molecular Weight | 383.48 g/mol | Mass Spectrometry [1] [2] |
Chemical Abstracts Service Number | 869718-81-0 | Chemical Database [1] [6] |
Reaxys Registry Number | 15617470 | Chemical Registry [1] |
PubChem Substance Identifier | 468592521 | Chemical Database [1] |
MDL Number | MFCD13184961 | Chemical Database [1] |
The molecular weight accuracy has been validated through multiple analytical approaches, including proton nuclear magnetic resonance spectroscopy and electrospray ionization mass spectrometry [11] [13]. These complementary techniques provide consistent molecular weight determinations that support the structural integrity of the compound [13].
The chemical structure of 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine consists of a linear polyethylene glycol backbone containing eight ether linkages with terminal methoxy and primary amine functional groups [1] [7]. The compound features a systematic arrangement of ethylene glycol units connected through ether bonds, creating a flexible hydrophilic chain structure [7].
The structural framework exhibits the International Union of Pure and Applied Chemistry nomenclature as 2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine [7]. This systematic naming convention reflects the sequential arrangement of ether-linked ethylene glycol units within the molecular architecture [7].
The conformational behavior of the compound demonstrates significant flexibility due to the polyethylene glycol backbone structure [23]. Molecular dynamic simulations indicate that the ether linkages allow for extensive rotational freedom, resulting in multiple conformational states in solution [23]. The primary amine terminus provides a reactive site for chemical modifications while maintaining the overall structural integrity of the polyethylene glycol chain [9].
Structural Feature | Description | Functional Impact |
---|---|---|
Polyethylene Glycol Backbone | Eight ether-linked ethylene glycol units [1] | Provides hydrophilicity and flexibility [20] |
Terminal Methoxy Group | Methyl ether termination [7] | Prevents further polymerization [19] |
Primary Amine Group | Terminal amino functionality [1] | Enables chemical conjugation [9] |
Ether Linkages | Oxygen bridges between carbon centers [7] | Confers molecular flexibility [23] |
The compound exhibits amphiphilic characteristics with the polyethylene glycol segment providing hydrophilic properties and the terminal functional groups contributing to specific chemical reactivity . The molecular conformation in aqueous solutions demonstrates extended chain configurations due to favorable interactions between the ether oxygen atoms and water molecules [23].
Nuclear magnetic resonance spectroscopy serves as the primary analytical method for structural characterization of 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine [11] [12]. Proton nuclear magnetic resonance analysis reveals characteristic chemical shifts that correspond to specific molecular regions within the compound structure [11].
The proton nuclear magnetic resonance spectrum displays distinctive resonance patterns for the polyethylene glycol backbone protons, typically appearing between 3.5 and 3.7 parts per million [11]. The terminal methoxy group exhibits a singlet resonance at approximately 3.38 parts per million, while the amine-bearing methylene protons appear at 2.88 parts per million [9] [11].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through the observation of carbon environments within the molecular framework [11]. The technique reveals the characteristic polyethylene glycol carbon resonances and confirms the presence of the terminal functional groups [11].
Analytical Technique | Characteristic Features | Structural Information |
---|---|---|
¹H Nuclear Magnetic Resonance | Polyethylene glycol protons at 3.5-3.7 ppm [11] | Backbone structure confirmation |
¹H Nuclear Magnetic Resonance | Methoxy protons at 3.38 ppm [11] | Terminal group identification |
¹H Nuclear Magnetic Resonance | Amine methylene protons at 2.88 ppm [9] | Functional group verification |
¹³C Nuclear Magnetic Resonance | Carbon environments [11] | Complete structural mapping |
Mass Spectrometry | Molecular ion peaks [13] | Molecular weight confirmation |
Fourier-transform infrared spectroscopy provides additional structural validation through the identification of characteristic vibrational modes [26] [28]. The technique reveals specific absorption bands corresponding to carbon-oxygen stretching vibrations at approximately 1100 wavenumbers and nitrogen-hydrogen stretching vibrations around 3300 wavenumbers [26] [28].
The compound structure can be represented through various chemical notation systems, including the Simplified Molecular Input Line Entry System notation as COCCOCCOCCOCCOCCOCCOCCOCCN [7]. This linear representation captures the sequential arrangement of atoms within the molecular structure [7].
2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine exhibits minimal stereochemical complexity due to its linear polyethylene glycol-based structure [1] [7]. The compound lacks asymmetric carbon centers within its molecular framework, resulting in the absence of traditional stereoisomerism [7].
The molecular architecture consists entirely of primary and secondary carbon atoms connected through ether linkages, with no quaternary or tertiary carbon centers that would generate stereochemical diversity [7]. The terminal functional groups, including the methoxy and primary amine moieties, maintain achiral characteristics throughout the molecular structure [1] [7].
The conformational flexibility of the polyethylene glycol backbone allows for multiple spatial arrangements without generating stereoisomeric forms [23]. The ether linkages permit free rotation around carbon-oxygen bonds, enabling the molecule to adopt various extended and folded conformations in solution [23].
Stereochemical Feature | Presence | Impact on Structure |
---|---|---|
Asymmetric Carbon Centers | Absent [7] | No stereoisomerism |
Conformational Isomers | Present [23] | Dynamic flexibility |
Geometric Isomerism | Absent [7] | Linear structure |
Optical Activity | Absent [7] | Achiral molecule |
The absence of stereochemical complexity simplifies the analytical characterization and synthetic preparation of the compound [9]. This structural uniformity contributes to the reproducibility of chemical reactions involving the terminal amine functionality [9].
Molecular modeling studies indicate that the compound adopts predominantly extended conformations in aqueous solutions due to favorable solvation interactions [23]. The polyethylene glycol chain exhibits significant flexibility, with rotational barriers around ether linkages being relatively low [23].
2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine belongs to a family of methyl-terminated polyethylene glycol amine derivatives that vary in chain length and molecular weight [19] [21]. Comparative analysis with related compounds reveals systematic trends in physical and chemical properties as a function of polyethylene glycol chain length [17] [22].
The compound represents the eight-unit polyethylene glycol amine derivative within a series that includes four-unit, twelve-unit, and twenty-four-unit analogues [21] [24]. Each member of this series maintains the same terminal functional groups while varying in the number of ethylene glycol repeat units [21] [24].
Molecular weight comparisons demonstrate linear relationships between chain length and total molecular mass across the polyethylene glycol amine series [17] [22]. The eight-unit derivative exhibits intermediate properties between shorter and longer chain analogues in terms of solubility, viscosity, and thermal behavior [17] [22].
Compound | Ethylene Glycol Units | Molecular Weight (g/mol) | Physical State |
---|---|---|---|
Methyl-Polyethylene Glycol-4-Amine | 4 | ~251 [21] | Liquid |
2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine | 8 | 383.48 [1] | Solid/Liquid |
Methyl-Polyethylene Glycol-12-Amine | 12 | ~515 [21] | Solid |
Methyl-Polyethylene Glycol-24-Amine | 24 | ~1199 [21] | Solid |
Chain length effects on protein interactions demonstrate that shorter polyethylene glycol derivatives exhibit different binding characteristics compared to longer analogues [23]. The eight-unit compound shows intermediate behavior in terms of protein surface interactions and conformational perturbations [23].
Comparative studies of polyethylene glycol derivatives with varying molecular weights reveal distinct effects on biological systems [17]. Lower molecular weight compounds, including the eight-unit derivative, primarily influence protein function through excluded volume effects, while higher molecular weight analogues induce significant conformational changes [17] [23].
The synthesis and purification methods for polyethylene glycol amine derivatives demonstrate consistent approaches across different chain lengths [9]. However, longer chain compounds require modified purification strategies due to increased molecular complexity and potential for side reactions [9].
2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine presents as a solid at room temperature (20°C), typically appearing as a colorless to light orange to yellow clear liquid depending on purity and storage conditions [1] [2]. This polyethylene glycol derivative with molecular formula C₁₇H₃₇NO₈ and molecular weight of 383.48 g/mol exhibits the characteristic physical properties of medium molecular weight polyethylene glycol compounds [3] [1]. The compound is designated by CAS number 869718-81-0 and is commonly known by several synonyms including Methyl-PEG8-Amine, m-dPEG8-Amine, and mPEG8-NH₂ [3] [1] [2].
The physical state of this compound is influenced by its unique molecular structure, which consists of eight ether linkages within a pentacosane backbone terminated with an amine functional group [3] [4]. The polyethylene glycol chain imparts flexibility and hygroscopic properties, while the terminal amine group contributes to the compound's reactivity and hydrogen bonding capacity [4] [5]. Storage conditions significantly affect the compound's appearance and stability, requiring frozen storage at -20°C under inert gas atmosphere to maintain optimal quality [1] [6] [2].
The thermal transition properties of 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine reflect its polyethylene glycol backbone structure. The compound exhibits a melting point of 204°C, which coincides with thermal decomposition [1] [2]. This decomposition temperature is characteristic of polyethylene glycol compounds with terminal functional groups, where the breakdown of the polymer chain occurs simultaneously with the melting process [7] [8].
The boiling point is predicted to be 448°C at 760 mmHg based on computational models and comparison with structurally similar compounds [4] [9]. However, this theoretical boiling point is rarely achieved in practice due to the thermal instability of the compound above its decomposition temperature. The relatively high boiling point prediction reflects the strong intermolecular forces present in the compound, including hydrogen bonding between ether oxygens and the terminal amine group [5] [10].
Property | Value | Notes | Reference |
---|---|---|---|
Melting Point | 204°C (decomposition) | Decomposition occurs upon melting | [1] [2] |
Boiling Point | 448°C at 760 mmHg (predicted) | Predicted value from computational models | [4] [9] |
Decomposition Temperature | Above 204°C | Thermal decomposition above melting point | [1] |
The flash point of 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine is reported as 213.9°C, indicating the temperature at which the compound can form an ignitable vapor-air mixture [9]. This relatively high flash point is consistent with the compound's polyethylene glycol structure and contributes to its handling safety under normal laboratory conditions.
Thermal stability analysis reveals that the compound remains stable under proper storage conditions but exhibits sensitivity to elevated temperatures, light exposure, and moisture [1] [6] [2]. The thermal decomposition pattern follows typical polyethylene glycol degradation pathways, beginning around 200°C and proceeding through chain scission and depolymerization reactions [7] [8]. Studies on related polyethylene glycol compounds indicate that thermal degradation above 195°C can be minimized through proper formulation and storage under inert atmosphere conditions [11].
The compound requires careful temperature control during synthesis, purification, and storage operations. Recommended storage conditions include maintenance at -20°C under inert gas atmosphere to prevent oxidative degradation and thermal decomposition [1] [6] [2]. These thermal characteristics are critical considerations for applications involving elevated temperature processing or long-term stability requirements.
2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine exhibits exceptional water solubility due to its hydrophilic polyethylene glycol backbone and terminal amine functionality [12] [5] [13]. The aqueous solubility mechanism operates through multiple hydrogen bonding interactions between the compound and water molecules. The eight ether oxygen atoms along the polymer chain serve as hydrogen bond acceptors, while the terminal amine group functions as both a hydrogen bond donor and acceptor [5] [13] [10].
The solubility behavior follows established principles for polyethylene glycol compounds, where water molecules form ordered structures around the ether oxygens through hydrogen bonding networks [13] [14]. This hydration mechanism is enhanced by the terminal amine group, which can form additional hydrogen bonds with water molecules and contribute to the overall hydrophilic character of the compound [5] [14]. The molecular flexibility of the polyethylene glycol chain allows for optimal positioning of hydration sites, maximizing water-polymer interactions [10].
Experimental observations indicate that the compound readily dissolves in aqueous solutions across a wide pH range, with particular stability noted at physiological pH conditions (pH 7.4) [15] [16]. The high water solubility is maintained even at elevated concentrations, making this compound suitable for aqueous formulation applications requiring high active ingredient loading [12] [5].
Solvent/Property | Behavior/Value | Mechanism | Reference |
---|---|---|---|
Water Solubility | Highly soluble | Hydrogen bonding with water molecules | [12] [5] [13] |
pH Stability | Stable at physiological pH (7.4) | Stable ether and amine functionalities | [15] [16] |
Hydrogen Bonding | Strong hydrogen bond acceptor and donor capability | Multiple ether oxygens and terminal amine | [5] [13] [10] |
Hydrophilicity | Hydrophilic character from PEG chain and amine group | Multiple hydration sites along polymer chain | [12] [5] [14] |
The organic solvent compatibility of 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine demonstrates broad versatility across multiple solvent classes. The compound shows excellent compatibility with polar organic solvents including alcohols, dimethylformamide, dimethyl sulfoxide, and acetonitrile [15] [16]. This compatibility arises from the polar nature of the polyethylene glycol backbone and the ability of the ether oxygens to participate in dipole-dipole interactions with polar solvent molecules.
Moderate compatibility is observed with semi-polar solvents such as acetone and ethyl acetate, where dissolution may require mild heating or extended mixing times [15] [16]. The compound's solubility in these solvents is influenced by temperature, with increased solubility observed at elevated temperatures due to enhanced molecular motion and reduced intermolecular forces.
Limited solubility is noted in non-polar organic solvents such as hexane, toluene, and chloroform, reflecting the hydrophilic nature of the polyethylene glycol structure [15] [16]. However, the compound can be solubilized in chloroform and similar solvents through the addition of small amounts of polar co-solvents or through formation of ion pairs with appropriate counterions.
The broad organic solvent compatibility profile enables diverse synthetic and analytical applications, including chromatographic purification, spectroscopic analysis, and chemical modification reactions. This versatility is particularly valuable for conjugation reactions and bioconjugate synthesis where multiple solvent systems may be employed [15] [16].
The density of 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine at 20°C is reported in the range of 1.054-1.07 g/cm³, values that are consistent with similar molecular weight polyethylene glycol compounds [4] [9]. This density range reflects the contribution of the polyethylene glycol backbone structure and the terminal amine functionality to the overall molecular packing and intermolecular interactions.
Comparative analysis with related polyethylene glycol compounds indicates that density values typically range from 1.031-1.2 g/cm³ for compounds of similar molecular weight and structure [17] [18] [19]. The specific density of 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine falls within the expected range for eight-unit polyethylene glycol chains with terminal functional groups.
Property | Value | Notes | Reference |
---|---|---|---|
Density (20°C) | 1.054-1.07 g/cm³ | Experimental values from suppliers | [4] [9] |
Density (related PEG compounds) | 1.031-1.2 g/cm³ | Range for similar PEG compounds | [17] [18] [19] |
Refractive Index | ~1.463-1.489 | Typical for PEG compounds | [17] [19] |
Thermal Conductivity | ~0.34 W·m⁻¹·K⁻¹ | Based on similar molecular weight PEGs | [8] |
Viscosity characteristics of the compound show typical temperature dependence, with decreasing viscosity observed at elevated temperatures [19] [8]. The viscosity behavior is influenced by the flexibility of the polyethylene glycol chain and the strength of intermolecular hydrogen bonding interactions. At room temperature, the compound exhibits relatively low viscosity compared to higher molecular weight polyethylene glycol compounds, facilitating handling and processing operations.
The refractive index is estimated to be in the range of 1.463-1.489, consistent with polyethylene glycol compounds of similar molecular weight [17] [19]. Thermal conductivity values are predicted to be approximately 0.34 W·m⁻¹·K⁻¹ based on measurements of comparable polyethylene glycol compounds [8]. These physical parameters are important for process design and quality control applications.
Nuclear magnetic resonance spectroscopy provides detailed structural characterization of 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine through analysis of both ¹H and ¹³C NMR spectra. The ¹H NMR spectrum exhibits characteristic signals that enable identification of distinct structural components within the molecule [15] [16] [20].
The most prominent feature in the ¹H NMR spectrum appears as a complex multiplet in the range δ 3.50-3.66 ppm, corresponding to the methylene protons of the polyethylene glycol chain (-CH₂CH₂O-) [15] [16] [20]. This signal integrates for approximately 32 protons, reflecting the eight ethylene glycol units present in the polymer backbone. The chemical shift and multiplicity pattern are characteristic of polyethylene glycol compounds and provide confirmation of the polymer structure.
¹³C NMR spectroscopy reveals the carbon framework of the molecule with distinctive signals for different carbon environments. The polyethylene glycol ether carbons appear in the range δ 70.2-70.7 ppm, consistent with carbon atoms bonded to oxygen in ether linkages [15] [20]. The terminal methoxy carbon appears at δ 59.2 ppm, providing additional structural confirmation [15] [20].
Technique | Chemical Shift/Wavenumber | Assignment | Reference |
---|---|---|---|
¹H NMR | δ 3.50-3.66 ppm | PEG chain (-CH₂CH₂O-) protons | [15] [16] [20] |
¹H NMR | δ 3.38 ppm | Terminal methyl group (-OCH₃) | [20] |
¹H NMR | δ 2.79 ppm | Terminal amine group (-CH₂NH₂) | [20] [21] |
¹³C NMR | δ 70.2-70.7 ppm | PEG ether carbons | [15] [20] |
¹³C NMR | δ 59.2 ppm | Terminal methoxy carbon | [15] [20] |
Fourier transform infrared spectroscopy provides complementary structural information through analysis of characteristic vibrational modes present in 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine. The FTIR spectrum exhibits several diagnostic absorption bands that confirm the molecular structure and functional group composition [22].
The high-frequency region (2886-3749 cm⁻¹) displays characteristic C-H stretching vibrations associated with the methylene and methyl groups present in the polyethylene glycol backbone [22]. These absorptions appear as multiple overlapping bands reflecting the various C-H environments within the molecule. The presence of the terminal amine group contributes additional N-H stretching vibrations in this region.
The mid-frequency region contains the most diagnostic absorption bands for structural identification. A strong absorption at 1096 cm⁻¹ corresponds to C-O stretching vibrations characteristic of ether linkages [22]. This band is one of the most prominent features in the spectrum and confirms the polyethylene glycol structure. Additional C-O-C bending vibrations appear in the range 885-944 cm⁻¹, providing further confirmation of the ether connectivity pattern [22].
The FTIR spectrum serves as a valuable tool for quality control and structural verification, with the characteristic absorption pattern enabling rapid identification of the compound and detection of potential impurities or degradation products [22] [23].
Mass spectrometry analysis of 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine provides molecular weight confirmation and fragmentation pattern information essential for structural characterization. The molecular ion peak appears at m/z 383 [M+H]⁺ under positive ion electrospray ionization conditions, confirming the molecular weight of 383.48 g/mol [20] [24].
Sodium adduct formation is commonly observed in polyethylene glycol compounds, with the [M+Na]⁺ ion appearing at m/z 405 [20]. This sodium adduct formation reflects the strong affinity of polyethylene glycol compounds for alkali metal ions through coordination with ether oxygen atoms [20]. The relative intensity of sodium adducts can provide information about sample purity and ionization conditions.
Fragmentation analysis reveals characteristic loss patterns typical of polyethylene glycol compounds. The dominant fragmentation pathway involves sequential loss of C₂H₄O units (44 Da), corresponding to ethylene oxide monomer elimination [24]. This fragmentation pattern produces a series of peaks separated by 44 mass units, creating a characteristic ladder pattern that confirms the polyethylene glycol structure.
Technique | Chemical Shift/Wavenumber | Assignment | Reference |
---|---|---|---|
Mass Spectrometry | m/z 383 [M+H]⁺ | Molecular ion peak | [20] [24] |
Mass Spectrometry | m/z 405 [M+Na]⁺ | Sodium adduct | [20] |
Mass Spectrometry | C₂H₄O loss pattern | PEG fragmentation pattern | [24] |
The fragmentation behavior follows established mechanisms for deprotonated polyethylene glycol ions, where intramolecular SN2 reactions involving the terminal oxide anion dominate the decomposition pathways [24]. Additional fragmentation may include hydrogen elimination and water loss processes, particularly for smaller oligomer fragments generated during collision-induced dissociation experiments [24].